molecular formula C11H22N2O B2839750 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol CAS No. 1215968-35-6

2-(1,4-Diazepan-1-yl)cyclohexan-1-ol

Cat. No.: B2839750
CAS No.: 1215968-35-6
M. Wt: 198.31
InChI Key: IODFEYPMPBBGFJ-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with a diazepane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method employs enantiocomplementary imine reductases to achieve high enantioselectivity. For instance, the ®-selective imine reductase from Leishmania major and the (S)-selective imine reductase from Micromonospora echinaurantiaca have been identified for this purpose .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Industry: It is used in the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol include:

  • 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
  • 2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclohexane ring with a diazepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h10-12,14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFEYPMPBBGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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